Methyl Trifluoropyruvate

Description

Significance of Methyl Trifluoropyruvate in Organofluorine Chemistry

The field of organofluorine chemistry, which studies the chemistry of compounds containing the carbon-fluorine bond, has expanded rapidly, with significant implications for medicinal chemistry, materials science, and agriculture. dntb.gov.uanih.gov Within this field, this compound serves as a critical synthon. The trifluoromethyl group (CF3) is a key pharmacophore, and its incorporation into organic molecules can dramatically alter their physical and biological properties. thieme-connect.com this compound is a highly electrophilic compound, a characteristic that drives its reactivity in a multitude of chemical transformations. ineosopen.org

Its significance is highlighted by its application in the synthesis of complex fluorinated molecules. For instance, it is a precursor in the production of fluorinated amino acids, which are crucial components in the design of novel peptides and proteins with enhanced stability and biological activity. thieme-connect.com The compound's reactivity has been harnessed in various synthetic strategies, including enantioselective synthesis, where the goal is to create specific stereoisomers of chiral molecules. fluoromart.com This is particularly important in pharmaceutical development, where different enantiomers of a drug can have vastly different physiological effects.

This compound as a Versatile Building Block for Fluorinated Molecules

The versatility of this compound as a building block is demonstrated by its participation in a wide range of chemical reactions, leading to the formation of diverse fluorinated organic structures. chemimpex.com It readily reacts with a variety of nucleophiles, making it a key starting material for the synthesis of more complex molecules. atomfair.com

One of the most prominent applications of this compound is in the synthesis of fluorinated heterocyclic compounds. atomfair.comineosopen.org Heterocycles are a cornerstone of medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance their therapeutic potential. Research has shown that this compound can be used in cyclocondensation and cycloaddition reactions to produce a variety of five- and six-membered trifluoromethyl-containing heterocycles. bakhtiniada.ruresearchgate.net For example, it undergoes cyclocondensation reactions with N-substituted ureas to form 3-substituted 5-hydroxy- or 5-methoxy-5-trifluoromethylimidazolidine-2,4-diones. bakhtiniada.ru

Furthermore, this compound is a key reactant in multicomponent reactions, which are efficient processes that combine three or more starting materials in a single step to form a complex product. mdpi.com This approach has been used to synthesize trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] mdpi.comCurrent time information in Bangalore, IN.oxazine-6-ones. nih.gov The compound's ability to participate in such a wide array of reactions underscores its importance as a fundamental building block in modern organofluorine chemistry.

Below is a table summarizing some of the key applications of this compound in the synthesis of various fluorinated molecules.

| Product Class | Reaction Type | Reactants | Reference |

| 3-substituted 5-hydroxy- or 5-methoxy-5-trifluoromethylimidazolidine-2,4-diones | Cyclocondensation | N-substituted ureas | bakhtiniada.ru |

| γ-Lactam Annulated Oxazacycles | Multicomponent Domino Cyclization | Methyl ketones, Amino alcohols | mdpi.com |

| 2-hydroxy-2-trifluoromethylbutan-4-olides | Not specified | Not specified | sigmaaldrich.com |

| 2-(trifluoromethyl)butan-4-olides | Wittig reaction | Not specified | sigmaaldrich.com |

| 4-trifluoromethyl-(2H)-pyridazin-3-ones | Not specified | Not specified | sigmaaldrich.com |

| Trifluoroalanine Derivatives | Aza-Wittig reaction followed by nucleophilic addition/cyclization | Triphenylphosphine imide, various nucleophiles | thieme-connect.comthieme-connect.com |

| 5-oxo-6-trifluoromethyl-2,3,5,6-tetrahydroimidazothiazoles and 5-oxo-2-phenyl-4-trifluoromethyl-4,5-dihydro-1H-imidazoles | Cyclocondensation | 2-aminothiophenes, 2-aminothiazoline, benzamidines | researchgate.net |

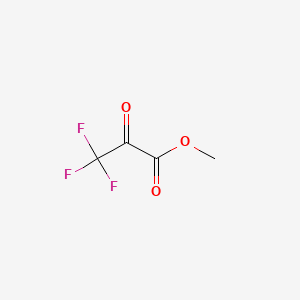

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3,3-trifluoro-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3O3/c1-10-3(9)2(8)4(5,6)7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGLLQDIWQRQROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370581 | |

| Record name | Methyl Trifluoropyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13089-11-7 | |

| Record name | Methyl Trifluoropyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-oxo-3,3,3-trifluoropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl Trifluoropyruvate

Established Synthetic Pathways to Methyl Trifluoropyruvate

The most prominent and industrially relevant method for synthesizing this compound relies on precursors derived from hexafluoropropene-1,2-oxide (HFPO). researchgate.netsigmaaldrich.com This pathway has been optimized to achieve high yields and provides a reliable route to the target compound. researchgate.net

An optimized, laboratory-scale preparation of methyl 3,3,3-trifluoropyruvate (MTFP) begins with the industrial chemical hexafluoropropene-1,2-oxide (HFPO). researchgate.netresearchgate.net The process involves an intermediate, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTPr). This intermediate is subsequently converted to the final product, this compound, through a reaction with sulfuric acid. researchgate.net This transformation has been reported to achieve isolated yields of up to 81%. researchgate.netresearchgate.net Another described method is the direct methanolysis of HFPO, which also yields this compound. wikipedia.org

Table 1: Optimized Synthesis of this compound via HFPO Precursor

| Step | Starting Material | Intermediate | Reagent | Product | Reported Yield |

| 1 | Hexafluoropropene-1,2-oxide (HFPO) | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTPr) | Methanol | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTPr) | - |

| 2 | Methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate (MTPr) | - | Sulfuric Acid | Methyl 3,3,3-trifluoropyruvate (MTFP) | Up to 81% researchgate.net |

The conversion of the intermediate, methyl 2,3,3,3-tetrafluoro-2-methoxypropanoate, to this compound is not perfectly selective and leads to the formation of several byproducts. researchgate.netresearchgate.net Detailed analysis under various experimental conditions has identified these impurities, providing insight into the potential side reactions occurring during the sulfuric acid-mediated transformation. researchgate.net The identification of these compounds is crucial for developing purification strategies and further optimizing reaction conditions to maximize the yield of the desired product. researchgate.netresearchgate.net

The primary identified byproducts include methyl trifluoroacetate, the hydrate (B1144303) and hemiacetal forms of the product, a dimer, and methyl fluorosulfate. researchgate.netresearchgate.net

Table 2: Identified Byproducts in the Synthesis of this compound

| Byproduct Name | Abbreviation |

| Methyl trifluoroacetate | MTAc |

| Methyl 3,3,3-trifluoropyruvate hydrate | - |

| Methyl hemiacetal of trifluoropyruvate | - |

| Dimer of methyl 3,3,3-trifluoropyruvate hydrate | DimMTP |

| Methyl fluorosulfate | Sulf |

Data sourced from references researchgate.netresearchgate.net

Novel Approaches in this compound Preparation

Research into the synthesis of this compound has also explored alternative methods aimed at improving the reaction's environmental footprint and efficiency. One such innovative approach involves the use of solid acid catalysts. researchgate.net

This method represents a "green" alternative to traditional synthesis. Solid acids such as nickel sulfate (B86663) on alumina (B75360) (NiSO₄/Al₂O₃), iron(III) sulfate on alumina (Fe₂(SO₄)₃/Al₂O₃), and sulfated titania (TiO₂/SO₄²⁻) have been shown to be effective catalysts for the acid-catalyzed synthesis of the methyl ester of trifluoropyruvic acid. researchgate.net These solid catalysts are active at temperatures ranging from 150–180°C, offering potential advantages in terms of catalyst separation, reusability, and reduced corrosive waste compared to liquid acids like sulfuric acid. researchgate.net

Table 3: Solid Acid Catalysts for this compound Synthesis

| Catalyst | Operating Temperature |

| NiSO₄/Al₂O₃ | 150–180°C |

| Fe₂(SO₄)₃/Al₂O₃ | 150–180°C |

| TiO₂/SO₄²⁻ | 150–180°C |

Data sourced from reference researchgate.net

Asymmetric Synthesis and Stereochemical Control with Methyl Trifluoropyruvate

Chiral Lewis Acid Catalysis in Methyl Trifluoropyruvate Transformations

Chiral Lewis acids are indispensable tools in asymmetric synthesis, capable of activating substrates towards nucleophilic attack while creating a chiral environment that dictates the stereochemical outcome of the reaction. wikipedia.org In the context of this compound, these catalysts coordinate to the carbonyl oxygen, enhancing the electrophilicity of the adjacent carbon and facilitating a variety of enantioselective carbon-carbon bond-forming reactions.

The Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with this compound provides a direct route to valuable α-trifluoromethylated aryl- and heteroarylglycolic acid derivatives. The use of chiral Lewis acid catalysts, particularly those based on copper(II) complexes with bisoxazoline (BOX) ligands, has proven highly effective in rendering this reaction enantioselective. nih.gov

For instance, the reaction of various indoles with ethyl trifluoropyruvate, catalyzed by a chiral bisoxazoline copper(II) complex, yields the corresponding 3-substituted hydroxy-trifluoromethyl ethyl esters with high yields and enantiomeric excesses (ee). nih.gov Similarly, pyrroles, furans, and thiophenes can participate in this reaction, affording the respective chiral products. nih.gov A key factor for achieving high enantioselectivity with aromatic amines is the use of sterically demanding protecting groups on the nitrogen atom, which prevents coordination to the catalyst and subsequent erosion of its stereodirecting ability. nih.gov

Solvent-free conditions have also been successfully employed for the highly enantioselective Friedel-Crafts alkylation of aromatic ethers with 3,3,3-trifluoropyruvate. nih.gov Using a chiral (4R,5S)-DiPh-BOX-Cu(OTf)₂ complex at a low catalyst loading (1 mol %), excellent yields and enantioselectivities (90–93% ee) were achieved, with the potential for further enhancement to >99% ee through recrystallization. nih.govacs.org

Table 1: Enantioselective Friedel-Crafts Alkylation of Heteroaromatics with Ethyl Trifluoropyruvate

| Entry | Heteroaromatic Compound | Catalyst | Yield (%) | ee (%) |

| 1 | Indole | (S)-Ph-BOX-Cu(OTf)₂ | 91 | 92 |

| 2 | 2-Methylindole | (S)-Ph-BOX-Cu(OTf)₂ | 93 | 94 |

| 3 | Pyrrole | (S)-Ph-BOX-Cu(OTf)₂ | 85 | 93 |

| 4 | Furan | (S)-Ph-BOX-Cu(OTf)₂ | 55 | 88 |

| 5 | Thiophene | (S)-Ph-BOX-Cu(OTf)₂ | 62 | 85 |

Data compiled from representative research findings.

The introduction of an alkynyl group into the α-position of the trifluoromethyl carbinol unit creates a versatile chiral building block that can undergo a variety of subsequent transformations. The catalytic asymmetric alkynylation of this compound has been achieved using various chiral metal catalysts. The resulting trifluoromethylated propargyl alcohols are of significant synthetic utility.

Research in this area has demonstrated the effectiveness of chiral catalysts in promoting the addition of terminal alkynes to trifluoropyruvates. The choice of metal, ligand, and reaction conditions is critical for achieving high yields and enantioselectivities. These reactions provide a reliable method for the synthesis of enantioenriched α-trifluoromethylated tertiary propargylic alcohols.

The development of methods for the catalytic asymmetric methylation of fluoroalkylated pyruvates is crucial for the synthesis of α-fluoroalkylated tertiary alcohols. nih.govnih.gov A significant breakthrough in this area involves the use of a copper catalyst bearing a chiral phosphine (B1218219) ligand with dimethylzinc (B1204448) as the methylating agent. nih.govnih.govbeilstein-journals.org This approach represents the first catalytic asymmetric methylation to synthesize a variety of α-fluoroalkylated tertiary alcohols containing CF₃, CF₂H, CF₂Br, and longer perfluoroalkyl groups in good to high yields and enantioselectivities. nih.gov

The enantioselectivity of this transformation is highly dependent on the structure of the chiral phosphine ligand, with both the axial backbones and the substituents on the phosphorus atoms playing a critical role. nih.gov An interesting observation is that in some cases, the methylation of simple perfluoroalkylated ketones can be facilitated by the chiral phosphine alone, without the need for a copper catalyst. nih.gov

Table 2: Copper-Catalyzed Asymmetric Methylation of Ethyl Trifluoropyruvate

| Entry | Chiral Ligand | Yield (%) | ee (%) |

| 1 | (R)-BINAP | 85 | 88 |

| 2 | (R)-SEGPHOS | 92 | 95 |

| 3 | (R)-BTFM-Garphos | 88 | 91 |

| 4 | (R)-DTBM-SEGPHOS | 95 | 97 |

Data represents typical results from studies on asymmetric methylation.

Organocatalytic Asymmetric Reactions Involving this compound

Organocatalysis has emerged as a powerful paradigm in asymmetric synthesis, offering a metal-free alternative to traditional methods. rsc.org Small organic molecules, such as proline and its derivatives, as well as chiral phosphoric acids and squaramides, can effectively catalyze a wide range of transformations with high enantioselectivity. illinois.edu

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of a carbon acid. Proline has been identified as a highly effective catalyst for direct asymmetric three-component Mannich reactions involving ketones, aldehydes, and amines, leading to the formation of β-amino carbonyl compounds with excellent enantio- and diastereoselectivity. sci-hub.catnih.gov

In the context of this compound, proline and its derivatives can catalyze the Mannich-type reaction of N-silylimines of trifluoropyruvate with ketones like acetone. nuph.edu.ua This reaction proceeds to give enantiomerically enriched α-amino-γ-oxocarboxylates, which are valuable precursors for optically active 3,3,3-trifluoroalanine derivatives. nuph.edu.ua The mechanism is believed to involve the formation of an enamine from the ketone and proline, which then reacts with the imine derived from this compound. researchgate.net

Table 3: Proline-Catalyzed Mannich Reaction of this compound N-silylimine with Acetone

| Entry | Catalyst | Solvent | Yield (%) | ee (%) |

| 1 | L-Proline | DMSO | 75 | 88 |

| 2 | D-Proline | DMSO | 72 | 85 (R) |

| 3 | L-Proline | CH₃CN | 68 | 82 |

| 4 | L-Proline | Acetone | 81 | 90 |

Illustrative data based on general proline-catalyzed Mannich reactions.

Chiral phosphoric acids (CPAs) have proven to be exceptionally versatile Brønsted acid catalysts for a multitude of asymmetric transformations. rsc.orgnih.govrsc.org Their ability to act as bifunctional catalysts, engaging in hydrogen bonding with both the electrophile and the nucleophile, allows for a highly organized transition state, leading to excellent stereocontrol. In reactions involving this compound, CPAs can activate the carbonyl group towards nucleophilic attack, facilitating reactions such as Friedel-Crafts alkylations and additions of other nucleophiles. For example, a synergistic catalytic system of a chiral phosphoric acid and MgSO₄ has been used for the asymmetric [3 + 3] annulation of 1H-pyrazol-5-amines with this compound to construct trifluoromethylated pyrazolo[3,4-b]pyridin-6-ones with high enantioselectivities. acs.org

Similarly, squaramides, which are also capable of forming multiple hydrogen bonds, have emerged as powerful organocatalysts. nih.gov Their rigid, planar structure and the presence of two hydrogen-bond donor sites make them effective in organizing the transition state of various asymmetric reactions. Bifunctional squaramides have been successfully applied in a range of reactions, including Michael additions and Mannich reactions, and hold significant promise for catalyzing transformations of this compound. nih.gov

Table 4: Chiral Phosphoric Acid-Catalyzed Asymmetric [3 + 3] Annulation

| Entry | Pyrazol-5-amine Substituent | Yield (%) | dr | ee (%) |

| 1 | Phenyl | 85 | >20:1 | 95 |

| 2 | 4-Methoxyphenyl | 90 | >20:1 | 97 |

| 3 | 4-Chlorophenyl | 82 | 19:1 | 93 |

| 4 | 2-Naphthyl | 88 | >20:1 | 96 |

Data based on the synergistic catalysis for the synthesis of pyrazolo[3,4-b]pyridin-6-ones. acs.org

Brønsted Acid Catalyzed Asymmetric Transformations of this compound

The development of asymmetric transformations utilizing this compound is a significant area of research, largely due to the importance of trifluoromethyl-containing compounds in pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group in this compound enhances its electrophilicity, making it an excellent substrate for various nucleophilic addition reactions. Chiral Brønsted acids have emerged as powerful catalysts for controlling the stereochemistry of these transformations, enabling the synthesis of enantioenriched products.

One of the most explored Brønsted acid-catalyzed asymmetric transformations involving this compound is the Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds. semanticscholar.org Chiral phosphoric acids, derived from (R)-BINOL, have demonstrated considerable efficacy in catalyzing the reaction between indoles and this compound. semanticscholar.org These catalysts function by activating the carbonyl group of the pyruvate (B1213749) through hydrogen bonding, thereby facilitating a stereoselective nucleophilic attack by the indole. The choice of substituents on the chiral phosphoric acid backbone is crucial for achieving high enantioselectivity.

Another approach involves the use of Lewis acid-assisted Brønsted acid catalysts. In these systems, a metal complex coordinates to a ligand containing a Brønsted acidic proton. For instance, half-sandwich complexes where a hydroxymethylpyridine ligand is coordinated to a metal center can act as effective catalysts. acs.org The proton of the coordinated hydroxypyridine ligand activates the carbonyl group of this compound, leading to the enantioselective Friedel-Crafts addition of indoles. acs.org This dual activation mode, combining the features of both Lewis and Brønsted acidity, has been shown to achieve quantitative conversions and high enantiomeric excess (ee) at low temperatures. acs.org

The scope of Brønsted acid-catalyzed asymmetric transformations of this compound extends beyond Friedel-Crafts reactions. These catalysts have been employed in other carbon-carbon bond-forming reactions, highlighting the versatility of this catalytic approach. The high electrophilicity of this compound makes it a suitable partner in reactions that might be challenging with less activated carbonyl compounds. researchgate.net The continued development of novel and more potent chiral Brønsted acids is expected to further expand the range of asymmetric reactions available for this valuable fluorinated building block. researchgate.netacs.org

Table 1: Selected Examples of Brønsted Acid Catalyzed Asymmetric Friedel-Crafts Alkylation of Indoles with this compound

| Catalyst | Substrate | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Chiral Phosphoric Acid | Indole | Dichloromethane | -78 | 95 | 90 |

| Chiral Phosphoric Acid | 2-Methylindole | Toluene | -78 | 98 | 92 |

| [(η⁵-C₅Me₅)Rh(NOH)(P*)]²⁺ | Indole | Dichloromethane | -70 | >99 | 82 |

Stereochemical Investigations and Enantiomeric Excess Determination in this compound Derivatization

The successful application of asymmetric synthesis relies on accurate methods for determining the stereochemical outcome of the reaction, specifically the enantiomeric excess of the product. For derivatives of this compound, a variety of analytical techniques are employed to elucidate their stereochemistry and quantify the enantiomeric composition.

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a widely used and reliable method for separating and quantifying enantiomers of this compound derivatives. nih.gov This technique allows for the direct determination of the enantiomeric excess by comparing the peak areas of the two enantiomers in the chromatogram. The choice of the chiral column and the mobile phase is critical for achieving baseline separation.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical analysis. While direct analysis of enantiomers by NMR is not possible in an achiral solvent, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can lead to the formation of diastereomers or diastereomeric complexes that exhibit distinct NMR signals for each enantiomer. bohrium.com For fluorine-containing compounds like the derivatives of this compound, ¹⁹F NMR spectroscopy is particularly advantageous due to its high sensitivity and the large chemical shift dispersion of the fluorine nucleus. The formation of diastereomers can lead to separate ¹⁹F signals, allowing for the integration and calculation of the enantiomeric excess. Furthermore, advanced NMR techniques, such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY), can be used to investigate through-space interactions and confirm the stereochemistry of the products. nih.gov Tritium NMR has also been explored for assigning the configuration of stereogenic methyl groups in certain derivatives. nih.gov

More recently, molecular rotational resonance (MRR) spectroscopy has emerged as a rapid and accurate method for determining enantiomeric excess. nih.gov This gas-phase technique can distinguish between enantiomers, often after derivatization with a chiral tag, allowing for a quick assessment of the enantiomeric composition of the reaction product. nih.gov This high-throughput capability is particularly valuable during the optimization of asymmetric reactions.

The combination of these analytical methods provides a comprehensive toolkit for the stereochemical investigation of this compound derivatives. Accurate determination of enantiomeric excess is essential for validating the effectiveness of asymmetric catalytic systems and for ensuring the stereochemical purity of the final products.

Table 2: Common Analytical Techniques for Stereochemical Analysis of this compound Derivatives

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct separation and quantification; high accuracy. | Requires method development; may require derivatization. |

| NMR with Chiral Auxiliaries | Formation of diastereomers with distinct NMR spectra. | Provides structural information; can be used for absolute configuration determination. | Requires chiral auxiliaries; potential for kinetic resolution. |

| ¹⁹F NMR | High sensitivity and large chemical shift dispersion for fluorinated compounds. | Sensitive probe for stereochemistry in fluorinated molecules. | May still require chiral auxiliaries for enantiomeric differentiation. |

Advanced Spectroscopic and Analytical Techniques for Methyl Trifluoropyruvate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Studies (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly powerful in the study of organofluorine compounds like Methyl Trifluoropyruvate. The presence of ¹H, ¹³C, and ¹⁹F nuclei, all of which are NMR-active, allows for a comprehensive analysis of the molecule's structure and electronic environment.

In structural studies, the chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra provide information about the local electronic environment of each nucleus. For this compound, the ¹H NMR spectrum is expected to show a singlet for the methyl protons, while the ¹³C NMR would reveal signals for the methyl carbon, the ester carbonyl carbon, the keto carbonyl carbon, and the trifluoromethyl carbon. The ¹⁹F NMR is particularly informative due to the large chemical shift range of the fluorine nucleus, which makes it highly sensitive to subtle changes in the molecular structure.

Table 1: Predicted NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | -OCH₃ | 3.5 - 4.0 |

| ¹³C | -OCH₃ | 50 - 60 |

| ¹³C | -C(O)O- | 160 - 170 |

| ¹³C | -C(O)- | 180 - 190 |

| ¹³C | -CF₃ | 115 - 125 (quartet due to ¹JCF coupling) |

| ¹⁹F | -CF₃ | -70 to -80 |

Note: These are predicted values based on typical chemical shift ranges for these functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

NMR spectroscopy is also a vital tool for mechanistic studies of reactions involving this compound. By monitoring the changes in the NMR spectra over time, researchers can identify reactants, intermediates, and products, and thus elucidate the reaction pathway. For instance, ¹⁹F NMR is particularly useful for tracking the fate of the trifluoromethyl group during a reaction. researchgate.net The disappearance of the starting material's ¹⁹F signal and the appearance of new signals corresponding to the product can be quantified to determine reaction kinetics. acs.org Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the relative configuration of stereogenic centers in the products of reactions involving this compound. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Molecular Structure Elucidation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a single crystal of a volatile and reactive small molecule like this compound can be challenging, X-ray crystallography has been instrumental in characterizing the structures of its derivatives and reaction adducts.

In the context of this compound research, X-ray crystallography serves to:

Unambiguously determine the molecular structure of new compounds synthesized using this compound as a starting material. This provides definitive proof of connectivity and conformation.

Establish the absolute stereochemistry of chiral molecules. This is particularly important in asymmetric synthesis, where this compound is often used to create stereogenic centers. For example, in a three-component cyclization reaction involving this compound, the structure of the resulting tetrahydropyrroloquinazolinones, including their relative configurations, was confirmed by X-ray diffraction. researchgate.net

Provide insights into intermolecular interactions in the solid state, such as hydrogen bonding and packing forces, which can influence the physical properties of the material.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map, from which the positions of the individual atoms can be determined.

Table 2: Representative Crystallographic Data for a Derivative of a this compound Reaction

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1978.5 |

| Z | 4 |

| R-factor | 0.045 |

Note: This is example data for a hypothetical derivative to illustrate the type of information obtained from an X-ray crystallographic study.

Mass Spectrometry in Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool in this compound research for both qualitative and quantitative analysis.

Reaction Monitoring:

Mass spectrometry can be used to monitor the progress of reactions involving this compound in real-time. youtube.com By directly sampling the reaction mixture and analyzing the mass spectrum at different time points, researchers can track the consumption of reactants and the formation of products. This provides valuable kinetic data and helps in optimizing reaction conditions. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly useful for separating and identifying volatile components of a reaction mixture. phytopharmajournal.com

Product Characterization:

Following a chemical reaction, mass spectrometry is crucial for confirming the identity of the synthesized products. The molecular ion peak in the mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

Furthermore, the fragmentation pattern of a molecule in the mass spectrometer provides valuable structural information. When a molecule is ionized, it can break apart into smaller, charged fragments. The masses of these fragments can help to deduce the structure of the parent molecule. For this compound, characteristic fragmentation patterns would be expected.

Table 3: Plausible Mass Spectral Fragments for this compound

| m/z | Possible Fragment Ion | Formula |

| 156 | [M]⁺ | [C₄H₃F₃O₃]⁺ |

| 125 | [M - OCH₃]⁺ | [C₃F₃O₂]⁺ |

| 97 | [CF₃CO]⁺ | [C₂F₃O]⁺ |

| 69 | [CF₃]⁺ | [CF₃]⁺ |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ |

Note: This table represents a plausible fragmentation pattern based on the structure of this compound and general fragmentation rules for esters and ketones. The relative intensities of these peaks would depend on the ionization method and energy.

Broader Research Implications and Future Directions for Methyl Trifluoropyruvate Chemistry

Impact of Methyl Trifluoropyruvate in Fluorinated Drug Design and Development

The introduction of fluorine-containing groups, particularly the trifluoromethyl (CF3) group, is a well-established strategy in modern drug design to enhance the efficacy and pharmacokinetic properties of bioactive molecules. The trifluoromethyl group can significantly improve a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. epa.govmdpi.com this compound serves as a important precursor for incorporating this crucial trifluoromethyl moiety into various molecular scaffolds.

Its utility is demonstrated in its application for synthesizing a range of heterocyclic compounds, which are foundational structures in many pharmaceuticals. For example, it is used in the synthesis of:

2-hydroxy-2-trifluoromethylbutan-4-olides and 2-(trifluoromethyl)butan-4-olides: These butanolide structures are present in various biologically active compounds.

4-trifluoromethyl-(2H)-pyridazin-3-ones: Pyridazinone derivatives are known to exhibit a wide range of pharmacological activities, including cardiovascular and anti-inflammatory effects.

Trifluoromethyl-substituted sugars: These compounds are explored for their potential as enzyme inhibitors and in the development of novel therapeutics. crossref.org

The reactivity of this compound allows it to participate in reactions that form complex, multi-ring systems, which are often sought after in drug discovery programs to explore new chemical space. The ability to readily introduce a CF3 group via this versatile reagent makes it a valuable tool for medicinal chemists aiming to optimize lead compounds and develop next-generation therapeutics. researchgate.net

Table 1: Examples of Scaffolds Synthesized from this compound

| Scaffold | Potential Therapeutic Relevance |

|---|---|

| 2-(Trifluoromethyl)butan-4-olides | Core structures in bioactive natural products and synthetic compounds. |

| 4-Trifluoromethyl-(2H)-pyridazin-3-ones | Building blocks for compounds with cardiovascular and anti-inflammatory properties. |

| Trifluoromethyl-substituted sugars | Investigated as enzyme inhibitors and for antiviral applications. |

| Tetrahydropyrroloquinazolinones | Heterocyclic systems with potential applications in various therapeutic areas. researchgate.net |

Contributions of this compound to Agrochemical Innovation

Similar to the pharmaceutical industry, the agrochemical sector leverages the unique properties of the trifluoromethyl group to enhance the performance of its products. The inclusion of CF3 groups in herbicides, insecticides, and fungicides can lead to increased potency, greater stability in the environment, and improved target specificity. nih.govresearchgate.net While direct synthetic routes from this compound for specific commercial agrochemicals are not always explicitly detailed in public literature, its role as a key building block for creating trifluoromethyl-containing heterocyclic intermediates is crucial. researchgate.net

Many of the most effective modern agrochemicals are pyridine (B92270) derivatives containing a trifluoromethyl group. nih.govagropages.com For instance, herbicides like fluazifop-butyl (B166162) and flazasulfuron (B46402) rely on the trifluoromethylpyridine core for their activity. nih.gov The synthesis of these complex heterocycles often involves the use of smaller, fluorinated building blocks. This compound represents a fundamental starting material for generating the types of trifluoromethylated intermediates required for the construction of these advanced agrochemical active ingredients. The principles of organofluorine chemistry suggest that its reactivity is well-suited for creating the precursors needed in this industry. researchgate.net The demand for more efficient and environmentally benign crop protection solutions continues to drive research into novel fluorinated compounds, underscoring the potential importance of versatile reagents like this compound. nih.gov

Exploration of this compound in Advanced Materials Science (e.g., Fluorinated Aerogels)

The application of this compound extends beyond life sciences into the realm of advanced materials. A significant breakthrough has been its use as both a solvent and a fluorinating agent in the synthesis of fluorinated organic resorcinol-formaldehyde aerogels. epa.govcrossref.orgresearchgate.net Aerogels are a class of ultralight materials with extremely low density and high porosity, making them excellent for thermal insulation and other specialized applications.

In this novel synthesis, this compound plays a dual role:

Solvent: It provides the medium for the sol-gel reaction between resorcinol (B1680541) and formaldehyde.

Fluorinating Reagent: Through an electrophilic substitution mechanism, it chemically incorporates fluorine into the resorcinol moiety, forming a C-C bond and creating a permanently fluorinated aerogel matrix. researchgate.net

Table 2: Role of this compound in Resorcinol-Formaldehyde Aerogel Synthesis

| Function | Description | Outcome |

|---|---|---|

| Solvent | Acts as the reaction medium for the sol-gel process. | Facilitates the formation of the gel network. |

| Fluorinating Agent | Reacts with the resorcinol ring via electrophilic substitution. | Creates a fluorinated polymer backbone (C-C bond formation). |

| Reaction Accelerator | Substantially speeds up the resorcinol-formaldehyde interaction. | Reduces synthesis time and improves process efficiency. |

Emerging Research Avenues and Untapped Potential of this compound

The future of this compound chemistry is rich with possibilities, driven by its capacity to act as both an electrophile and a nucleophile, making it a powerful tool for complex molecule synthesis. researchgate.net An exciting and emerging research area is its use in multicomponent domino reactions. These reactions allow for the construction of intricate molecular architectures in a single, efficient step from three or more starting materials.

Recent studies have demonstrated a novel three-component cyclization of ethyl trifluoropyruvate (a close analog) with methyl ketones and amino alcohols to produce γ-lactam annulated oxazacycles. nih.gov This methodology creates complex, trifluoromethyl-substituted bicyclic systems like tetrahydropyrrolo[2,1-b]oxazol-5-ones. nih.gov Such structures are of significant interest in medicinal chemistry due to their novelty and potential biological activity.

The untapped potential of this compound lies in:

Expansion of Multicomponent Reactions: Designing new domino reactions with different starting materials to access a wider diversity of novel fluorinated heterocyclic scaffolds.

Asymmetric Catalysis: Developing catalytic, enantioselective reactions using this compound to produce chiral fluorinated compounds. This is highly sought after in the pharmaceutical industry, where single-enantiomer drugs are often more effective and have fewer side effects. acs.org

Precursor for Novel Polymers: Exploring its use as a monomer or precursor for new types of fluorinated polymers with unique thermal, optical, or chemical resistance properties.

As synthetic methodologies become more advanced, the full potential of this versatile fluorinated building block will continue to be unlocked, leading to further innovations in medicine, agriculture, and materials science.

Q & A

Q. What are the standard synthetic routes for methyl trifluoropyruvate, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification of trifluoropyruvic acid with methanol under acidic catalysis. Key factors affecting yield include reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios of reactants. A study comparing catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) found that H₂SO₄ provided higher yields (82–89%) but required careful neutralization to avoid decomposition . Methodological Tip: Use ¹⁹F NMR to monitor reaction progress, as the trifluoromethyl group provides distinct signals for intermediates and products .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Q. How should this compound be handled to ensure stability during storage?

Store in airtight, amber-glass containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture (hydrolyzes to trifluoropyruvic acid) and strong bases (induce decarboxylation). Regular stability testing via TLC or HPLC is advised to detect degradation products .

Advanced Research Questions

Q. How does the choice of chiral ligands impact enantioselectivity in catalytic asymmetric reactions involving this compound?

A Pd-catalyzed alkynylation study demonstrated that (S)-BINAP ligands achieved 92% enantiomeric excess (ee) for α-CF₃ tertiary alcohol synthesis, while (R)-DTBM-SEGPHOS ligands yielded only 55% ee under identical conditions (Table 1). The bulky substituents on ligands enhance steric control, critical for high enantioselectivity .

Q. Table 1: Ligand Effects on Enantioselective Alkynylation

| Entry | Ligand | Catalyst | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 10 | (R)-DTBM-SEGPHOS | CuTC | Et₂O | 67 | 55 |

| 11 | (R)-DTBM-MeO-BIPHEP | CuTC | Et₂O | 99 | 50 |

| 12 | (R)-DTB-MeO-BIPHEP | CuTC | Et₂O | 84 | 60 |

Methodological Insight: Screen ligands with varying steric bulk and electronic properties using high-throughput experimentation (HTE) to optimize stereochemical outcomes .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound reactions?

Discrepancies in catalytic efficiency often arise from solvent polarity and moisture sensitivity. For example, CuTC-catalyzed reactions in THF achieved 85% yield vs. 90% in CH₂Cl₂, but the latter showed poor ee (9%) due to solvent-coordination effects . Resolution Framework:

Replicate experiments with rigorous moisture control (e.g., glovebox).

Compare solvent dielectric constants (ε) and donor numbers (DN) to assess compatibility with catalysts.

Use kinetic studies (e.g., Eyring plots) to differentiate rate-limiting steps .

Q. How can computational chemistry predict reactivity trends for this compound in novel transformations?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states for nucleophilic attacks on the carbonyl group. For instance, Fukui indices (electrophilicity) predict preferential reactivity at the carbonyl carbon (f⁺ = 0.45) over the ester oxygen (f⁺ = 0.12) . Validation: Correlate computed activation energies with experimental rate constants for cross-coupling reactions .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the hydrolytic stability of this compound?

Discrepancies arise from trace impurities (e.g., residual acid catalysts) accelerating hydrolysis. A controlled study showed that purified this compound (HPLC >99%) remained stable for >6 months at 4°C, while crude samples degraded within 2 weeks . Mitigation: Include chelating agents (e.g., EDTA) during purification to sequester metal ions that promote hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.